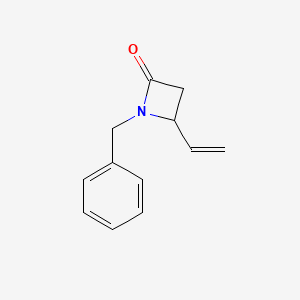![molecular formula C12H14N2O3 B14666668 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol CAS No. 42015-35-0](/img/structure/B14666668.png)
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a hydroxymethyl group and a propane-1,2-diol moiety, making it a unique and versatile compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps to introduce the hydroxymethyl and propane-1,2-diol groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
化学反应分析
Types of Reactions
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学研究应用
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, potentially inhibiting their function. The hydroxymethyl and propane-1,2-diol groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to its biological effects .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.
Quinazoline: A structurally similar compound with a nitrogen atom in a different position.
Uniqueness
3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is unique due to the presence of both hydroxymethyl and propane-1,2-diol groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
42015-35-0 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-[3-(hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-6-8(17)5-11-12(7-16)14-10-4-2-1-3-9(10)13-11/h1-4,8,15-17H,5-7H2 |
InChI 键 |
CZURFOKIGDYUPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



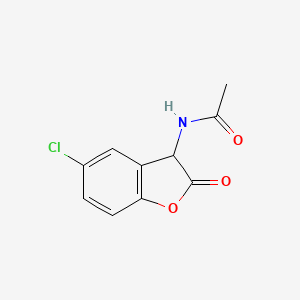
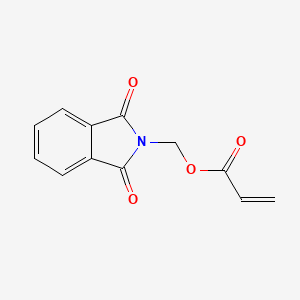

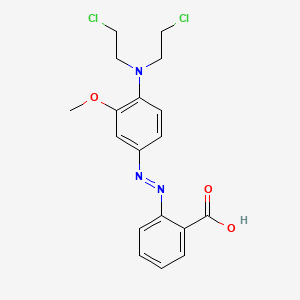

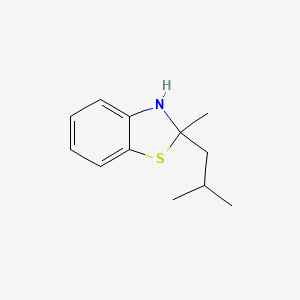
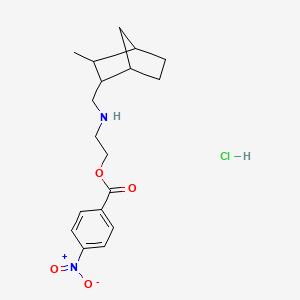
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
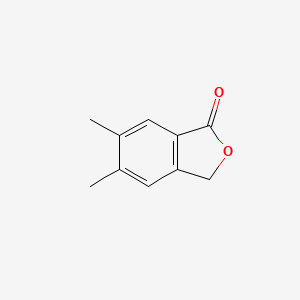

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
